3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound with a complex structure that includes a cyano group, a benzenesulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzenesulfonyl chloride with a suitable cyano compound under controlled conditions.
Cyclization to form the pyrrolidine ring: The intermediate product is then subjected to cyclization reactions to form the pyrrolidine ring.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, acids, and bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group will yield the corresponding carboxylic acid.
Scientific Research Applications
3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has unique structural features that may confer distinct chemical and biological properties. For example, the presence of the pyrrolidine ring can influence its reactivity and binding interactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
887587-73-7 |
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Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl 3-(3-cyanophenyl)sulfonylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O4S/c1-16(2,3)22-15(19)18-8-7-14(11-18)23(20,21)13-6-4-5-12(9-13)10-17/h4-6,9,14H,7-8,11H2,1-3H3 |
InChI Key |
PSVQCZGSKUJKII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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